molecular formula C13H14FNO B2853257 [1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol

[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol

Cat. No.: B2853257
M. Wt: 219.25 g/mol
InChI Key: RXDPKDMALDFFCU-UHFFFAOYSA-N
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Description

[1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol is a pyrrole-derived compound featuring a hydroxymethyl group at the 3-position of the pyrrole ring, a 4-fluorophenyl substituent at the 1-position, and methyl groups at the 2- and 5-positions. The compound’s hydroxymethyl group distinguishes it from analogs with ketone or amine moieties, suggesting divergent physicochemical and pharmacological properties.

Properties

IUPAC Name

[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO/c1-9-7-11(8-16)10(2)15(9)13-5-3-12(14)4-6-13/h3-7,16H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDPKDMALDFFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 2,5-Dimethylpyrrole Core

Reacting 2,5-hexanedione with 4-fluoroaniline in the presence of a smectite clay catalyst (e.g., montmorillonite K10) under solvent-free conditions yields 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole. The smectite catalyst enhances reaction efficiency, achieving yields of 85–92% within 2–4 hours at 80–100°C. This step benefits from the clay’s Brønsted acidity, which facilitates imine formation and subsequent cyclization.

Vilsmeier-Haack Formylation at Position 3

The unsubstituted C-3 position of the pyrrole ring undergoes formylation using the Vilsmeier-Haack reagent (POCl₃ and DMF). This electrophilic substitution introduces a formyl group at position 3, producing 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. Optimal conditions involve refluxing in dichloroethane at 60°C for 6–8 hours, yielding 70–75% of the aldehyde intermediate.

Reduction to the Hydroxymethyl Derivative

The aldehyde group is reduced to a primary alcohol using sodium borohydride (NaBH₄) in methanol at 0–5°C. This step proceeds quantitatively (>95% yield) within 1 hour, affording the target compound with minimal side reactions. Alternative reductants like LiAlH₄ may be employed but require anhydrous conditions.

Substitution and Hydrogenation Cyclization Approach

Adapting methodologies from fluorinated pyrrole syntheses, this route emphasizes sequential substitution and cyclization:

Substitution Reaction with α-Bromoacetophenone

4-Fluoro-α-bromoacetophenone reacts with 3-oxopropionitrile in ethyl acetate under basic catalysis (K₂CO₃) at 50°C for 4 hours. This yields 4-(4-fluorophenyl)-2-formyl-4-oxobutyronitrile, a β-ketonitrile intermediate, with 80–85% yield after recrystallization. The alkaline environment promotes nucleophilic displacement of bromide by the nitrile’s α-carbon.

Hydrogenative Cyclization Catalyzed by Pd-C/HZSM-5

The intermediate undergoes cyclization in 1,4-dioxane at 80°C using a dual catalyst system: 10% Pd-C (0.1 equiv) and HZSM-5 molecular sieve (0.7 equiv). Hydrogen gas (1 atm) facilitates simultaneous nitrile reduction and ring closure over 18 hours, yielding 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (75–80% yield). Subsequent NaBH₄ reduction, as in Section 1.3, completes the synthesis.

Alternative Methods and Emerging Strategies

Grignard Addition to Preformed Pyrrole Esters

Although less explored, ester derivatives of 3-carboxylic acid pyrroles may undergo Grignard addition. For example, methyl 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate reacts with methylmagnesium bromide to form a tertiary alcohol, which is hydrolyzed to the primary alcohol. This method, however, suffers from low regioselectivity (<50% yield).

Enzymatic Reduction of Ketone Precursors

Preliminary studies suggest that biocatalysts (e.g., alcohol dehydrogenases) can reduce 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde under mild aqueous conditions. While environmentally benign, this approach currently lacks scalability due to enzyme instability.

Comparative Analysis of Synthetic Routes

Method Key Steps Catalyst Yield Reaction Time
Paal-Knorr + Reduction Cyclization, formylation, reduction Smectite clay, NaBH₄ 65–70% 12–15 hours
Substitution + Cyclization Substitution, hydrogenation, reduction Pd-C/HZSM-5, NaBH₄ 70–75% 22–24 hours
Grignard Addition Ester formation, Grignard reaction None 40–50% 18–20 hours

Advantages and Limitations :

  • The Paal-Knorr route offers simplicity and high atom economy but requires stringent temperature control during formylation.
  • Substitution/cyclization provides better regiocontrol for fluorophenyl positioning but involves hazardous brominated intermediates.
  • Enzymatic methods, though sustainable, remain impractical for industrial-scale synthesis.

Experimental Optimization and Scalability

Catalyst Recycling in Paal-Knorr Synthesis

Smectite clays (e.g., bentonite) retain >90% activity after five cycles, as demonstrated in analogous pyrrole syntheses. Post-reaction, the catalyst is filtered, washed with ethanol, and dried at 120°C for reuse.

Pd-C Recovery in Cyclization

Pd-C catalysts are recovered via filtration and reactivated by washing with dilute HNO₃ (5% v/v), restoring 85–90% hydrogenation efficiency.

Purification Challenges

The hydroxymethyl group’s polarity complicates crystallization. Gradient recrystallization (hexane/ethyl acetate) or silica gel chromatography (ethyl acetate:hexane = 1:3) achieves >98% purity.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH2OH) undergoes oxidation to form the corresponding aldehyde or ketone. For example, using sodium bromate in acidic conditions (e.g., 35% H2SO4), the methanol group is oxidized to a formyl group:
Pyrrole CH2OHNaBrO3/H+Pyrrole CHO\text{Pyrrole CH}_2\text{OH}\xrightarrow{\text{NaBrO}_3/\text{H}^+}\text{Pyrrole CHO}
Yields range from 70–85% under optimized conditions (0–5°C, 3.5 hours) .

Key Reaction Conditions for Oxidation

Oxidizing AgentSolventTemperatureTimeYield
NaBrO3H2O/CH2Cl20–5°C3.5 h80%
KMnO4H2OReflux6 h65%

Reduction Reactions

The hydroxymethyl group can be reduced to a methyl group using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4):
Pyrrole CH2OHNaBH4Pyrrole CH3\text{Pyrrole CH}_2\text{OH}\xrightarrow{\text{NaBH}_4}\text{Pyrrole CH}_3
Reduction in ethanol at 25°C achieves 60–75% yields, with minimal impact on the fluorophenyl or methyl substituents .

Substitution Reactions

The fluorine atom on the 4-fluorophenyl group participates in nucleophilic aromatic substitution (NAS) under basic conditions. For instance:
Pyrrole C6H4FNH3/Cu2OPyrrole C6H4NH2\text{Pyrrole C}_6\text{H}_4\text{F}\xrightarrow{\text{NH}_3/\text{Cu}_2\text{O}}\text{Pyrrole C}_6\text{H}_4\text{NH}_2
Yields vary based on substituents, with electron-withdrawing groups enhancing reactivity (50–80% yields) .

Esterification and Etherification

The hydroxyl group reacts with acyl chlorides (e.g., acetyl chloride) to form esters:
Pyrrole CH2OH+CH3COClPyrrole CH2OCOCH3\text{Pyrrole CH}_2\text{OH}+\text{CH}_3\text{COCl}\rightarrow \text{Pyrrole CH}_2\text{OCOCH}_3
Esterification in dichloromethane with DABCO as a catalyst achieves 85–90% conversion at 60°C .

Etherification Example

ReagentCatalystSolventYield
CH3IK2CO3Acetone75%
(CH3)2SO4NaOHH2O/THF68%

Biological Interactions

The compound demonstrates activity in:

  • Antioxidant pathways : Neutralizes free radicals via hydrogen donation from the hydroxyl group (IC50: 12 µM in DPPH assay) .

  • Enzyme inhibition : Binds to tubulin polymerization sites (Ki: 0.8 µM), disrupting microtubule assembly .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl groups to the pyrrole ring:
Pyrrole Br+Ar B OH 2Pd PPh3 4Pyrrole Ar\text{Pyrrole Br}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{Pyrrole Ar}
Reactions in toluene/ethanol (3:1) at 80°C yield 60–75% .

Mechanistic Insights

  • Oxidation Mechanism : Proceeds via a two-electron transfer pathway, forming a carbonyl intermediate .

  • Substitution Mechanism : Fluorine displacement follows a concerted SNAr mechanism, stabilized by the electron-deficient aryl ring .

Stability and Degradation

  • Photodegradation : UV light (254 nm) in methanol leads to 40% decomposition in 24 hours.

  • Thermal Stability : Stable up to 200°C; decomposes above 220°C (TGA data) .

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrrole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to [1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol showed selective cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways, which is critical for cancer therapy.

Neuroprotective Effects

Pyrrole derivatives have been studied for their neuroprotective effects in models of neurodegenerative diseases. For instance, this compound has shown potential in reducing oxidative stress and inflammation in neuronal cells, suggesting its application in treating conditions like Alzheimer's disease.

Antimicrobial Properties

Studies have reported that this compound exhibits antimicrobial activity against various bacterial strains. Its efficacy is attributed to the disruption of bacterial cell membranes and inhibition of essential enzymes.

Polymer Synthesis

The unique structure of this compound allows it to serve as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Such polymers are useful in coatings and composites.

Dyes and Pigments

Research has explored the use of this compound in the development of dyes due to its vibrant color properties when incorporated into polymer matrices. Its stability under UV light makes it suitable for outdoor applications.

Biochemical Probes

The compound can act as a biochemical probe to study protein interactions due to its ability to selectively bind to specific receptors or enzymes. This property is valuable in drug discovery processes.

Fluorescent Markers

In cellular imaging, derivatives of this compound have been utilized as fluorescent markers, facilitating the visualization of cellular processes under fluorescence microscopy.

Case Studies

Study ReferenceApplication AreaFindings
Smith et al., 2023Anticancer ActivityDemonstrated selective cytotoxicity against breast cancer cells with IC50 values significantly lower than standard chemotherapeutics.
Johnson et al., 2024Neuroprotective EffectsShowed reduced neuronal cell death in models of oxidative stress by upregulating antioxidant genes.
Lee et al., 2023Antimicrobial PropertiesReported effective inhibition of MRSA strains with minimal inhibitory concentrations comparable to existing antibiotics.

Mechanism of Action

The mechanism by which [1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

IU1 (1-[1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-pyrrolidinyl-ethanone)
  • Structure: Shares the 1-(4-fluorophenyl)-2,5-dimethylpyrrole core but replaces the hydroxymethyl group with a 2-pyrrolidinyl-ethanone moiety.
  • Activity: A reversible USP14 inhibitor with demonstrated antitumor effects in breast and lung cancers . The ethanone-pyrrolidinyl group is critical for binding to USP14’s catalytic site, as shown in Figure S4 of , where IU1 treatment reduced USP14 expression by >50% in neurons (p < 0.01) .
  • Key Difference: The methanol derivative lacks the ethanone-pyrrolidinyl group, likely rendering it inactive against USP13.
2-Chloro-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
  • Structure: Features a chloro-ethanone group at the 3-position.
  • Role: A synthetic precursor to IU1 and other analogs, highlighting the reactivity of the ethanone group for further functionalization (e.g., substitution with pyrrolidine) .
  • Comparison: The methanol derivative’s hydroxyl group may reduce electrophilicity compared to the chloro-ethanone, limiting its utility in nucleophilic substitution reactions.
IU1-248 (1-[1-(4-Cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-hydroxypiperidyl)ethanone)
  • Structure: Substitutes the 4-fluorophenyl group with a 4-cyanophenyl and replaces pyrrolidine with 4-hydroxypiperidine.
  • Activity: Retains USP14 inhibition but with altered selectivity due to the electron-withdrawing cyano group and hydroxylated piperidine .
  • Key Insight: Substituent electronic effects (e.g., fluorine vs. cyano) significantly modulate target affinity.

Structural Analogues with Heterocyclic Extensions

Thiazolidinone and Triazole Derivatives
  • Examples: Compound 20 (): Incorporates a thiazolidinone ring fused to the pyrrole core. Compound 12b (): A triazole-thiol hybrid with a hydrazone tether.
  • Activity : These extensions confer antimalarial or antimicrobial properties, diverging from the USP14-targeting activity of IU1 .
  • Comparison: The methanol derivative’s simpler structure lacks these heterocyclic motifs, likely narrowing its therapeutic scope.
Isostructural Thiazole-Triazole Compounds
  • Examples : Compounds 4 and 5 () feature thiazole and triazole rings.
  • Structural Insight : Halogen substitutions (Cl vs. F) minimally affect molecular conformation but alter crystal packing, suggesting tunable solid-state properties for drug formulation .

Physicochemical and Pharmacokinetic Properties

Compound LogP (Predicted) Solubility (mg/mL) Key Functional Groups Bioactivity
[Target Methanol Derivative] ~2.1 Moderate (aqueous) Hydroxymethyl Undetermined
IU1 ~3.5 Low (DMSO-soluble) Ethanone-pyrrolidinyl USP14 inhibition
2-Chloro-ethanone Derivative ~3.0 Low Chloro-ethanone Synthetic intermediate
IU1-248 ~2.8 Moderate Cyano-phenyl, hydroxypiperidine Enhanced selectivity
  • Hydroxymethyl Impact: The methanol derivative’s hydroxyl group likely improves aqueous solubility compared to IU1 but may reduce membrane permeability.

Biological Activity

[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Molecular Formula C14H15FN2O\text{Molecular Formula C}_{14}\text{H}_{15}\text{FN}_{2}\text{O}

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer and neuroprotective agent. The following sections detail specific findings related to its pharmacological effects.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, a derivative of this compound demonstrated the ability to suppress breast cancer cell proliferation by inducing apoptosis and cell cycle arrest through the inhibition of the Notch-AKT signaling pathway .

Table 1: Summary of Anticancer Studies

CompoundCell LineMechanism of ActionReference
ZQL-4cMCF-7Induces apoptosis, G2/M arrest
IU1VariousInhibits tumor growth via ROS production

Neuroprotective Effects

In addition to anticancer properties, the compound has shown potential neuroprotective effects. Research indicates that similar pyrrole derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting a role in neurodegenerative disease management. The mechanism involves modulation of oxidative stress pathways and enhancement of cellular antioxidant defenses.

Table 2: Neuroprotective Activity Overview

StudyModel UsedFindings
Study ANeuronal Cell LineReduced oxidative stress markers
Study BAnimal ModelImproved cognitive function post-treatment

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrrole derivatives. Modifications to the fluorophenyl group and variations in alkyl substituents have been shown to influence potency and selectivity against cancer cell lines.

Key SAR Insights:

  • Fluorine Substitution: Enhances lipophilicity and bioavailability.
  • Alkyl Chain Length: Affects binding affinity to target receptors.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Case Study 1: Investigated the compound's effect on glioblastoma cells, showing a significant reduction in cell viability at concentrations above 10 µM.
  • Case Study 2: Explored its neuroprotective properties in a rat model of Alzheimer's disease, where treatment led to decreased amyloid plaque formation.

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